molecular formula C9H11N B038471 2-Isopropenyl-6-methylpyridine CAS No. 118775-70-5

2-Isopropenyl-6-methylpyridine

Cat. No.: B038471
CAS No.: 118775-70-5
M. Wt: 133.19 g/mol
InChI Key: KQHUNCLDTOTTJY-UHFFFAOYSA-N
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Description

2-Isopropenyl-6-methylpyridine is a pyridine derivative characterized by a methyl group at the 6-position and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 2-position. This compound is structurally distinct due to its unsaturated isopropenyl substituent, which enhances its reactivity in polymerization and coordination chemistry.

Properties

CAS No.

118775-70-5

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-methyl-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H11N/c1-7(2)9-6-4-5-8(3)10-9/h4-6H,1H2,2-3H3

InChI Key

KQHUNCLDTOTTJY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(=C)C

Canonical SMILES

CC1=NC(=CC=C1)C(=C)C

Synonyms

Pyridine, 2-methyl-6-(1-methylethenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Amino-6-methylpyridine
  • Structure: A methyl group at the 6-position and an amino (-NH₂) group at the 2-position.
  • Key Data : CAS 1824-81-3, molecular formula C₆H₈N₂ .
  • Comparison: The amino group confers nucleophilic reactivity, making it suitable for pharmaceutical intermediates (e.g., inducible nitric oxide synthase inhibitors, as seen in ). In contrast, the isopropenyl group in 2-Isopropenyl-6-methylpyridine is more electrophilic, favoring addition or polymerization reactions.
2-Hydrazinyl-6-methylpyridine
  • Structure : Hydrazine (-NHNH₂) substituent at the 2-position.
  • Key Data : CAS 5315-24-2, molecular formula C₆H₉N₃ .
  • Comparison: Hydrazinyl groups enable chelation and redox activity, useful in coordination chemistry. The isopropenyl group lacks such lone-pair donors but offers π-bond conjugation for polymerizable applications.
2-Chloro-6-methoxypyridine Derivatives
  • Examples: (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score 0.83) .
  • Comparison : Chlorine and methoxy substituents increase electronegativity and polarity, enhancing solubility in polar solvents. The isopropenyl group, being hydrophobic, would reduce solubility but improve compatibility with organic matrices.
2-Diphenylphosphino-6-methylpyridine
  • Structure: Diphenylphosphino (-PPh₂) group at the 2-position.
  • Comparison: The phosphino group is a strong electron donor, facilitating metal coordination in catalytic cycles. The isopropenyl group lacks direct metal-binding capacity but may participate in radical or electrophilic reactions.

Physical and Chemical Properties

Compound Substituents Molecular Formula Key Properties Reference
This compound 2-isopropenyl, 6-methyl C₉H₁₁N Hydrophobic, polymerizable -
2-Amino-6-methylpyridine 2-amino, 6-methyl C₆H₈N₂ Nucleophilic, high polarity
2-Hydrazinyl-6-methylpyridine 2-hydrazinyl, 6-methyl C₆H₉N₃ Chelating agent, redox-active
2-Chloro-6-methoxypyridine 2-chloro, 6-methoxy C₆H₆ClNO Polar, SNAr reactivity
2-Diphenylphosphino-6-methylpyridine 2-PPh₂, 6-methyl C₁₈H₁₇NP Ligand for transition metals

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